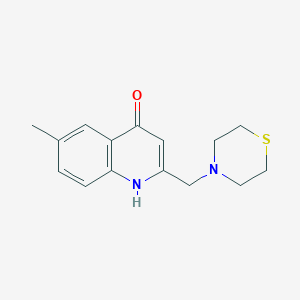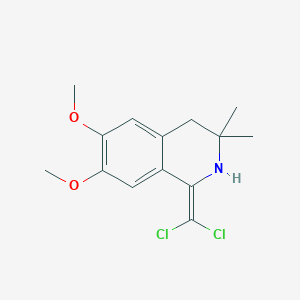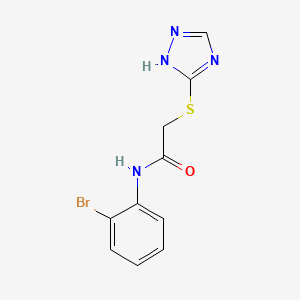
6-methyl-2-(thiomorpholin-4-ylmethyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline compounds have diverse applications in medicinal chemistry due to their broad range of biological activities. They are key scaffolds in the synthesis of compounds with potential therapeutic applications, including antitumor, antimicrobial, and antimalarial activities.
Synthesis Analysis
Synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. For example, Bonacorso et al. (2018) reported the synthesis of quinoline derivatives via Buchwald–Hartwig amination, starting from bromoquinoline precursors and heteroarylamines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. Sun et al. (2021) employed X-ray diffraction and DFT studies to analyze the crystal structure and vibrational properties of a quinoline compound (Sun et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclization reactions, and interactions with metal ions. These reactions are essential for the functionalization of the quinoline core and the development of compounds with desired properties.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for different applications, including drug formulation.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the quinoline core and the nature of its substituents. These properties play a significant role in the compound's biological activity and pharmacokinetics.
References:
特性
IUPAC Name |
6-methyl-2-(thiomorpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-2-3-14-13(8-11)15(18)9-12(16-14)10-17-4-6-19-7-5-17/h2-3,8-9H,4-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSAYNFLKKCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(thiomorpholin-4-ylmethyl)quinolin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)
![3-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-pyridinone](/img/structure/B5675626.png)
![4-benzyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5675638.png)

![4-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)morpholine](/img/structure/B5675652.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)
![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)
![8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)

![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)
![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)
![2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B5675704.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5675716.png)
![2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5675724.png)